H-D-Arg(NO2)-OMe HCl

Catalog No.
S1767805
CAS No.
M.F
C7H16ClN5O4
M. Wt
269.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Arg(NO2)-OMe HCl

Product Name

H-D-Arg(NO2)-OMe HCl

IUPAC Name

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride

Molecular Formula

C7H16ClN5O4

Molecular Weight

269.69 g/mol

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1

InChI Key

QBNXAGZYLSRPJK-NUBCRITNSA-N

SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl

Synonyms

H-D-Arg(NO2)-OMeHCl;50912-92-0;C7H16ClN5O4;D-NAME;Nomega-Nitro-D-argininemethylesterhydrochloride;AC1MBZ2O;H-D-ARG-OMEHCL;MolPort-023-331-010;7048AB;MFCD00133613;AKOS016003049;AK-81244;K-9398;methyl(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoatehydrochloride

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl

H-D-Arginine (Nitro) Methyl Ester Hydrochloride, commonly referred to as H-D-Arg(NO2)-OMe HCl, is a derivative of the amino acid arginine. This compound is notable for its role as a selective inhibitor of nitric oxide synthase. The molecular formula of H-D-Arg(NO2)-OMe HCl is C₇H₁₆ClN₅O₄, and it has a melting point between 150-160°C and a boiling point of 410.7°C at 760 mmHg . The compound features a nitro group (-NO₂) attached to the guanidine portion of the arginine structure, which is crucial for its biological activity.

  • Substrate for Enzymes: The modified arginine structure might serve as a substrate for specific enzymes involved in nitric oxide (NO) metabolism due to the presence of the nitro group.
  • Cellular Signaling: The introduction of the nitro group could influence cellular signaling pathways due to its effect on the molecule's charge and interaction with other molecules.

Synthesis and Characterization:

H-D-Arg(NO2)-OMe HCl, also known as Nω-Nitro-D-arginine methyl ester hydrochloride, is a synthetically derived compound. Studies have explored its synthesis using various methods, including reaction with N-methyl-N-nitroso-p-toluenesulfonamide (MNPT) and subsequent purification through techniques like column chromatography []. Characterization of the synthesized compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Primarily due to the presence of the nitro group. The main types of reactions include:

  • Substitution Reactions: The nitro group can participate in electrophilic substitution reactions, which are facilitated under acidic or basic conditions.
  • Hydrolysis Reactions: In aqueous environments, hydrolysis can occur, leading to the formation of D-arginine and nitric acid.
  • Reductive Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological properties.

H-D-Arg(NO2)-OMe HCl acts as an inhibitor of nitric oxide synthase, which is pivotal in the synthesis of nitric oxide from L-arginine. While initially considered inactive compared to its L-enantiomer (L-NAME), research has demonstrated that H-D-Arg(NO2)-OMe HCl exhibits cardiovascular effects albeit less pronounced than those observed with L-NAME. Its ability to modulate nitric oxide levels makes it significant in studies related to cardiovascular health and other physiological processes .

The synthesis of H-D-Arg(NO2)-OMe HCl involves the nitration of D-arginine methyl ester. The general steps are as follows:

  • Nitration: D-arginine methyl ester is treated with nitric acid in a suitable solvent. This process introduces the nitro group into the molecule.
  • Formation of Hydrochloride Salt: The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial production typically follows similar pathways but emphasizes optimizing yield and purity through controlled reaction conditions.

H-D-Arg(NO2)-OMe HCl is utilized in various scientific research applications:

  • Nitric Oxide Synthase Inhibition Studies: It serves as a tool for studying the physiological roles of nitric oxide.
  • Cardiovascular Research: Its effects on cardiovascular function make it relevant in pharmacological studies aimed at understanding heart health.
  • Peptide Synthesis: As an amino acid derivative, it can be incorporated into peptide synthesis protocols for research purposes .

Interaction studies involving H-D-Arg(NO2)-OMe HCl have focused on its binding affinity and inhibitory effects on nitric oxide synthase. These studies reveal that while it may not be as potent as L-NAME, it still significantly impacts nitric oxide production, contributing to our understanding of cardiovascular dynamics and potential therapeutic avenues for related diseases.

H-D-Arg(NO2)-OMe HCl shares structural similarities with several other compounds, particularly those derived from arginine or containing nitro groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
L-NAME (N(G)-nitro-L-arginine methyl ester)Contains L-arginine; more potent inhibitorMore effective in inhibiting nitric oxide synthase compared to D-enantiomer
D-NAME (N(G)-nitro-D-arginine methyl ester)Similar structure but lacks biological activityOften used as a negative control in experiments
H-D-Arginine HydrochlorideBasic arginine structure without nitro groupDoes not inhibit nitric oxide synthase
H-D-Phe(4-NO2)-OHContains phenyl group with nitro substitutionFocused on different biological pathways

H-D-Arg(NO2)-OMe HCl stands out due to its specific enantiomeric form and its role as a selective inhibitor, making it valuable for targeted research applications in pharmacology and biochemistry .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

269.0890817 g/mol

Monoisotopic Mass

269.0890817 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-15

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